N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide
Description
Properties
Molecular Formula |
C18H21N3O4S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(4-methyl-2-morpholin-4-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-5-6-15(20-17(22)14-4-3-7-19-18(14)26-2)16(12-13)27(23,24)21-8-10-25-11-9-21/h3-7,12H,8-11H2,1-2H3,(H,20,22) |
InChI Key |
KQCPBBPCCDMWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the nicotinamide core, followed by the introduction of the methylthio group and the morpholinosulfonyl phenyl group. Common reagents used in these reactions include thionyl chloride, morpholine, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Nicotinamide Derivatives with Aromatic Substitutions
Key Compounds:
N-(4-Fluorophenyl)-6-mercapto-nicotinamides (e.g., compounds 7–53 from ):
These derivatives feature a 4-fluorophenyl group and variable S-substituents (e.g., benzylthio, halogenated benzylthio). Unlike the target compound, the fluorophenyl group may enhance metabolic stability but reduce solubility due to its hydrophobicity. For example, compound 43 (6-(3,4-dichlorobenzylthio)-N-(4-fluorophenyl)nicotinamide) has a molecular weight of ~371.1 (ESI-MS) and 83.5% HPLC purity, suggesting moderate synthetic efficiency .- 2-(2-Methoxyethoxy)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide (): This compound replaces the morpholinosulfonyl group with a pyrimidine-linked sulfamoyl group. The isonicotinamide core and methoxyethoxy side chain may improve water solubility compared to the target compound’s methylthio group, though direct comparisons are unavailable .
Structural Insights:
- Polar Groups: The morpholinosulfonyl group in the target compound likely offers superior solubility compared to halogenated or non-polar aryl groups (e.g., 3,4-dichlorobenzyl in compound 43).
- Thioether vs. Sulfonamide : The methylthio group in the target may confer different electronic effects compared to sulfonamide-linked substituents, influencing target binding or metabolic stability.
Sulfonyl-Containing Compounds
Key Compounds:
Data Comparison Table
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | HPLC Purity (%) | ESI-MS ([M+H]+) |
|---|---|---|---|---|---|
| Target Compound | C18H22N4O4S2 (estimated) | ~430.5 (est.) | 2-(Methylthio), 4-methyl-morpholinosulfonyl | Not Reported | Not Reported |
| 6-(3,4-Dichlorobenzylthio)-N-(4-fluorophenyl)nicotinamide (43) | C19H14Cl2FN3OS | 443.3 | 3,4-Dichlorobenzylthio, 4-fluorophenyl | 83.5 | 371.1 |
| 2-(2-Methoxyethoxy)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)isonicotinamide | C20H21N5O5S | 443.5 | Methoxyethoxy, pyrimidine-sulfamoyl | Not Reported | Not Reported |
| 3-Chloro-N-phenyl-phthalimide | C14H8ClNO2 | 257.7 | Chloro, phthalimide | Not Reported | Not Reported |
Key Research Findings
- Substituent Impact: Morpholinosulfonyl groups enhance solubility relative to halogenated aryl groups (e.g., 3,4-dichlorobenzyl) but may reduce membrane permeability due to increased polarity .
- Synthetic Efficiency : Thioether-forming reactions (e.g., bromomethylarene alkylation) yield moderate purity (~70–90%), suggesting optimization may be needed for the target compound .
- Structural Trends : Nicotinamide derivatives with polar sulfonyl/sulfamoyl groups show promise in improving pharmacokinetic profiles, though activity depends on substituent positioning and electronic effects .
Biological Activity
N-(4-Methyl-2-(morpholinosulfonyl)phenyl)-2-(methylthio)nicotinamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21N2O2S
- Molecular Weight : 327.44 g/mol
- CAS Registry Number : 898765-29-2
The compound features a nicotinamide backbone with a morpholino sulfonyl group and a methylthio substituent, which contribute to its unique biological properties.
This compound primarily functions by modulating various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular signaling.
- Anti-inflammatory Effects : Research indicates that this compound may reduce the production of pro-inflammatory cytokines, thus exhibiting potential anti-inflammatory properties.
- Antioxidant Activity : The presence of the methylthio group enhances the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
Anticancer Properties
A significant area of research has focused on the anticancer potential of this compound. Studies have demonstrated its effectiveness against various cancer cell lines:
- In Vitro Studies : The compound showed cytotoxic effects on breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 30 µM, indicating moderate potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| PC-3 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of migration and invasion |
Antimicrobial Activity
Another notable aspect is its antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study on Anti-inflammatory Effects
A recent study investigated the anti-inflammatory effects of the compound in a murine model of rheumatoid arthritis. The treatment group exhibited a significant reduction in joint swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6 compared to the control group.
Clinical Trials
Currently, several clinical trials are underway to evaluate the safety and efficacy of this compound in humans. Preliminary results suggest that it may be well-tolerated with minimal side effects.
Q & A
Q. What strategies improve metabolic stability and solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
